methyl[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]amine
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Overview
Description
Methyl[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]amine is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]amine typically involves the reaction of 3-methyl-1H-1,2,4-triazole with formaldehyde and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3-methyl-1H-1,2,4-triazole+formaldehyde+methylamine→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Methyl[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction may produce triazole amines.
Scientific Research Applications
Methyl[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1H-1,2,4-triazole: A closely related compound with similar chemical properties.
1,2,4-Triazole: The parent compound of the triazole family.
Benzyl-1H-1,2,3-triazole: Another triazole derivative with different substituents.
Uniqueness
Methyl[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
Methyl[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, antifungal, and antiparasitic properties, supported by various studies and data.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its ability to interact with biological targets. The structure can be represented as follows:
This structure allows for various interactions with enzymes and receptors, influencing metabolic pathways and microbial growth.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains:
Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | 15 | 32 µg/mL |
Escherichia coli | 18 | 16 µg/mL |
Pseudomonas aeruginosa | 12 | 64 µg/mL |
These results suggest that the compound has the potential to be developed as an antimicrobial agent .
Antifungal Properties
The antifungal activity of this compound has also been explored. It was found to inhibit the growth of several fungi, including Aspergillus niger and Candida albicans. The following table summarizes the antifungal efficacy:
Fungal Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Aspergillus niger | 20 | 25 µg/mL |
Candida albicans | 22 | 20 µg/mL |
The mechanism of action appears to involve disruption of fungal cell wall synthesis .
Antiparasitic Activity
This compound has shown promise as an antiparasitic agent. In vitro studies demonstrated its effectiveness against Trypanosoma cruzi, the causative agent of Chagas disease. The following data illustrates its antiparasitic potential:
Treatment | Effect on Parasite Load (%) |
---|---|
Control | 0 |
Compound Treatment | 85 |
This significant reduction in parasite load indicates strong antiparasitic activity .
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The triazole moiety can inhibit enzymes involved in cell wall synthesis and metabolic pathways.
- Receptor Modulation : It may modulate receptor activity related to microbial growth and survival.
- Cell Membrane Disruption : The compound potentially disrupts the integrity of microbial cell membranes.
Case Studies
Several studies have focused on the biological effects of this compound:
- A study conducted on mice infected with T. cruzi showed that treatment with this compound resulted in a significant increase in CD8+ T cells with a central memory phenotype, correlating with reduced parasite levels .
- Another investigation assessed the compound's antifungal properties in combination with other agents like tacrolimus and cyproconazole, demonstrating enhanced efficacy against resistant fungal strains .
Properties
IUPAC Name |
N-methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4/c1-4-7-5(3-6-2)9-8-4/h6H,3H2,1-2H3,(H,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMZYMGVGMFPFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)CNC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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